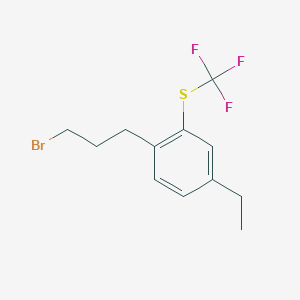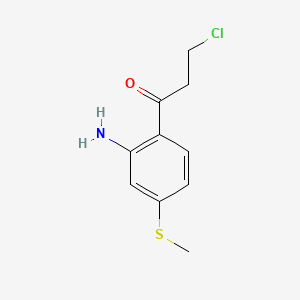
1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound that features a unique combination of functional groups, including an amino group, a methylthio group, and a chloropropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-(methylthio)benzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thio-substituted propanones
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-(methylthio)benzaldehyde: Shares the amino and methylthio groups but lacks the chloropropanone moiety.
1-(2-Amino-4-(methylthio)phenyl)ethanone: Similar structure but with an ethanone instead of a chloropropanone moiety.
2-Amino-4-(methylthio)phenylacetic acid: Contains the amino and methylthio groups but has a phenylacetic acid moiety instead of a chloropropanone.
Uniqueness
1-(2-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one is unique due to the presence of the chloropropanone moiety, which imparts distinct reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C10H12ClNOS |
|---|---|
Molekulargewicht |
229.73 g/mol |
IUPAC-Name |
1-(2-amino-4-methylsulfanylphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C10H12ClNOS/c1-14-7-2-3-8(9(12)6-7)10(13)4-5-11/h2-3,6H,4-5,12H2,1H3 |
InChI-Schlüssel |
ATQHLYOWPDNPAW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(C=C1)C(=O)CCCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


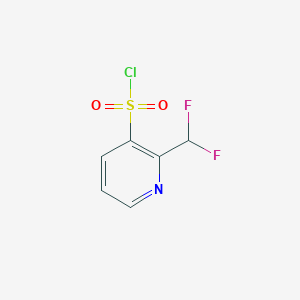
![Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)-](/img/structure/B14073944.png)
![2,4-Diphenyl-6-(3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14073950.png)
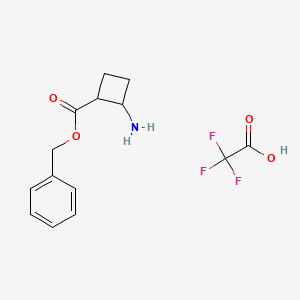

![1-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)-2,2,2-trifluoroethanone](/img/structure/B14073963.png)

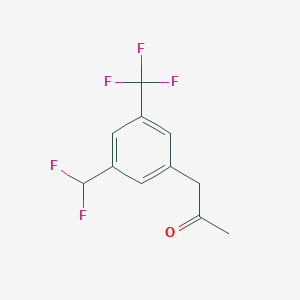
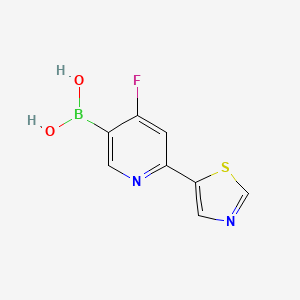
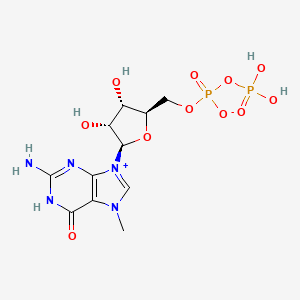
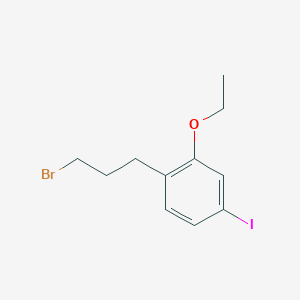
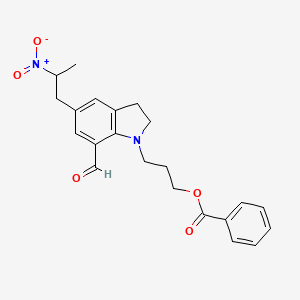
![N-Pentyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14074010.png)
